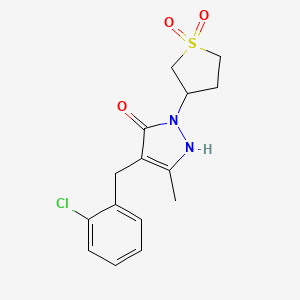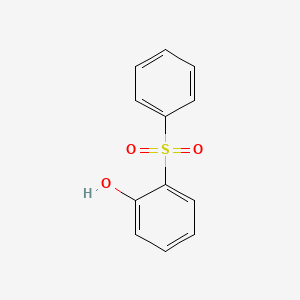
6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula: CHNO
Structure: !Compound Structure)
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the condensation of a 3,4-dihydroisoquinoline derivative with a 4-methoxyphenyl hydrazine, followed by cyclization to form the triazine ring. The reaction conditions and reagents vary depending on the specific route chosen.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific details on large-scale synthesis are scarce in the literature.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the triazine ring or the phenyl group.
Reduction: Reduction of the triazine ring or other functional groups is possible.
Hydrazine derivatives: Used for cyclization.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. Isolated intermediates or derivatives may include modified triazines or substituted isoquinolines.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore its versatile reactivity for designing novel compounds.
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuroprotective Effects: Studied for potential neuroprotective properties.
Dye Synthesis: Triazine derivatives find applications in dye production.
Materials Science: Used in the development of functional materials.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O/c1-27-17-8-6-16(7-9-17)22-20-24-18(23-19(21)25-20)13-26-11-10-14-4-2-3-5-15(14)12-26/h2-9H,10-13H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
CAEQVIGLPQWWJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-butyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11032423.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide](/img/structure/B11032424.png)
![N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11032434.png)
![3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11032446.png)

![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11032456.png)
![ethyl 1-[(4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperidine-3-carboxylate](/img/structure/B11032458.png)
![2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11032468.png)
![3-(4-Chlorophenyl)-2-methyl-5-(naphthalen-2-yl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11032469.png)
![8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032471.png)
![4-Amino-1-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032475.png)
![(1E)-8-bromo-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032479.png)
![N,7-Dimethyl-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-2-amine](/img/structure/B11032481.png)
